7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one
Overview
Description
7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one is a chemical compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol. This compound belongs to the class of imidazo[4,5-B]pyridines, which are characterized by their fused imidazole and pyridine rings. It is a brown or reddish-brown solid at room temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-methyl-1H-pyrazolo[3,4-d]pyrimidine with an oxidizing agent to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.
Scientific Research Applications
7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the role of imidazole derivatives in biological processes.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one is similar to other imidazo[4,5-B]pyridines, such as 1,3-dihydroimidazo[4,5-B]pyridin-2-one and 7-ethyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one. These compounds share the same core structure but differ in the substituents attached to the imidazole ring. The presence of the methyl group in this compound imparts unique chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
7-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-3-8-6-5(4)9-7(11)10-6/h2-3H,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDZDXBVPWMSKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616479 | |
Record name | 7-Methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518038-75-0 | |
Record name | 7-Methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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